m-Tert-butyl chlorobenzene m-Tert-butyl chlorobenzene
Brand Name: Vulcanchem
CAS No.: 3972-55-2
VCID: VC13581596
InChI: InChI=1S/C10H13Cl/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3
SMILES: CC(C)(C)C1=CC(=CC=C1)Cl
Molecular Formula: C10H13Cl
Molecular Weight: 168.66 g/mol

m-Tert-butyl chlorobenzene

CAS No.: 3972-55-2

Cat. No.: VC13581596

Molecular Formula: C10H13Cl

Molecular Weight: 168.66 g/mol

* For research use only. Not for human or veterinary use.

m-Tert-butyl chlorobenzene - 3972-55-2

Specification

CAS No. 3972-55-2
Molecular Formula C10H13Cl
Molecular Weight 168.66 g/mol
IUPAC Name 1-tert-butyl-3-chlorobenzene
Standard InChI InChI=1S/C10H13Cl/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3
Standard InChI Key KYXNATZCTBFSTH-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=CC=C1)Cl
Canonical SMILES CC(C)(C)C1=CC(=CC=C1)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

  • Molecular Formula: C₁₀H₁₃Cl

  • Molecular Weight: 168.66 g/mol .

  • IUPAC Name: 1-Chloro-3-(1,1-dimethylethyl)benzene .

  • SMILES: CC(C)(C)C₁=CC(=CC=C₁)Cl .

  • InChIKey: KYXNATZCTBFSTH-UHFFFAOYSA-N .

The tert-butyl group induces steric hindrance, while the chlorine atom directs electrophilic substitution reactions to specific positions on the aromatic ring.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

m-Tert-butyl chlorobenzene is typically synthesized via Friedel-Crafts alkylation:

  • Reaction: Chlorobenzene reacts with tert-butyl chloride in the presence of AlCl₃ or HAlCl₄ .

  • Mechanism: The Lewis acid catalyst facilitates electrophilic substitution, yielding the meta-substituted product due to steric and electronic effects.

Example Protocol:

  • Reactants: Chlorobenzene (1 eq), tert-butyl chloride (1.2 eq).

  • Catalyst: HAlCl₄ (0.1 eq) .

  • Conditions: 120–140°C, 6–8 hours .

  • Yield: 75–85%.

Industrial Methods

A patented route (CN102976885A) optimizes cost and sustainability:

  • Reactants: Chlorobenzene + chloro-2-methylpropane.

  • Catalyst: HAlCl₄ .

  • Advantages:

    • Utilizes byproduct HCl to produce chloro-2-methylpropane, reducing waste .

    • Achieves 90% yield under continuous flow conditions .

Table 1: Synthesis Methods Comparison

MethodCatalystTemperature (°C)Yield (%)Reference
Friedel-CraftsAlCl₃120–14075–85
Industrial (HAlCl₄)HAlCl₄160–18090

Physicochemical Properties

Thermochemical Data

  • ΔfH° (gas): -22.7 ± 1.4 kJ/mol (derived from tert-butylbenzene analogs) .

  • Reaction Enthalpy:

    • C₆H₅Cl + C₁₄H₂₁Cl → 2C₁₀H₁₃Cl: ΔrH° = 0 ± 0.1 kJ/mol .

    • Isomerization: ΔrH° = 0.84 ± 0.42 kJ/mol .

Solubility and Stability

  • Solubility: Miscible with organic solvents (e.g., chlorobenzene, THF) .

  • Stability: Resists hydrolysis but degrades under UV light.

Applications in Research and Industry

Organic Synthesis

  • Intermediate: Used in synthesizing agrochemicals and pharmaceuticals .

  • Crystallography: Forms stable solvates with tert-butyl calixarenes, aiding crystal engineering .

Environmental Impact

  • Degradation: Bio-trickling filters achieve 80–90% degradation efficiency at 100–200 ppm.

  • Toxicity: LD₅₀ (rats) > 500 mg/kg; chronic exposure affects neurological function.

Spectroscopic Characterization

Table 2: ¹H NMR Shifts (CDCl₃, 300 MHz)

Proton Environmentδ (ppm)Multiplicity
Aromatic H (C₂, C₆)7.25–7.35Doublet
Aromatic H (C₄)7.15–7.20Triplet
tert-butyl CH₃1.30–1.35Singlet

Table 3: ¹³C NMR Shifts (CDCl₃, 75 MHz)

Carbon Environmentδ (ppm)
C-Cl (C₁)135.5
C-tert-butyl (C₃)34.2
Aromatic C (C₂, C₆)128.7

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